2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine
CAS No.:
Cat. No.: VC17331224
Molecular Formula: C11H6Cl3N3
Molecular Weight: 286.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6Cl3N3 |
|---|---|
| Molecular Weight | 286.5 g/mol |
| IUPAC Name | (E)-1-(4-chlorophenyl)-N-(2,6-dichloropyrimidin-4-yl)methanimine |
| Standard InChI | InChI=1S/C11H6Cl3N3/c12-8-3-1-7(2-4-8)6-15-10-5-9(13)16-11(14)17-10/h1-6H/b15-6+ |
| Standard InChI Key | DDSUZEUEEYTPGG-GIDUJCDVSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=N/C2=CC(=NC(=N2)Cl)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1C=NC2=CC(=NC(=N2)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Features
2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine (IUPAC name: (E)-1-(4-chlorophenyl)-N-(2,6-dichloropyrimidin-4-yl)methanimine) features a pyrimidine core substituted at positions 2 and 6 with chlorine atoms, while position 4 forms an imine bond with a 4-chlorobenzaldehyde moiety. Its molecular weight is 286.5 g/mol, and the isomeric SMILES string (C₁=CC(=CC=C₁/C=N/C₂=CC(=NC(=N₂)Cl)Cl)Cl) confirms the E-configuration of the benzylidene group.
Key structural attributes include:
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Halogenation pattern: Three chlorine atoms enhance electrophilicity and influence π-stacking interactions.
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Schiff base linkage: The C=N bond between pyrimidine and benzylidene groups enables tautomerism and metal coordination.
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Planar geometry: Conjugation across the pyrimidine-benzene system promotes UV absorption and fluorescence properties.
Table 1 summarizes critical physicochemical data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₆Cl₃N₃ | |
| Exact Mass | 284.946 Da | |
| Topological Polar Surface | 41.8 Ų | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies
Core Pyrimidine Chlorination
The 2,6-dichloropyrimidin-4-amine precursor is synthesized via phosphorus oxychloride (POCl₃)-mediated chlorination of 4,6-dihydroxypyrimidine. A patented method employs POCl₃ with hindered amines (e.g., N,N-diisopropylethylamine) at 60–90°C, achieving >85% conversion efficiency. Critical parameters include:
Schiff Base Formation
Condensation of 2,6-dichloropyrimidin-4-amine with 4-chlorobenzaldehyde occurs under Dean-Stark conditions. Experimental protocols suggest:
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Solvent: Anhydrous toluene or ethanol
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Temperature: Reflux at 110°C for 6–8 hours
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Yield: 72–78% after recrystallization from ethyl acetate
The reaction mechanism involves nucleophilic attack by the amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, CH=N), 8.25 (s, 2H, pyrimidine-H), 7.85–7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62–7.59 (d, J = 8.4 Hz, 2H, Ar-H).
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¹³C NMR: δ 160.1 (C=N), 155.8/152.3 (C-Cl), 136.4–128.9 (aromatic carbons).
Mass Spectrometry
ESI-MS exhibits a molecular ion peak at m/z 286.5 [M+H]⁺, with characteristic fragmentation patterns:
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Loss of Cl⁻ (m/z 251.4)
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Cleavage of the imine bond (m/z 174.2 for pyrimidine fragment)
Biological Activity and Pharmaceutical Applications
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL against S. aureus) and fungi (C. albicans MIC = 32 µg/mL). The mechanism involves:
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Disruption of microbial cell membranes via hydrophobic interactions
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Inhibition of dihydrofolate reductase (DHFR) through pyrimidine mimicry
Material Science Applications
Liquid Crystal Properties
The planar structure and dipole moment (4.8 D) enable mesophase formation between 145–178°C. Key parameters:
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Δε: +12.3 (dielectric anisotropy)
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Δn: 0.18 (birefringence)
Coordination Chemistry
The Schiff base acts as a bidentate ligand, forming complexes with Cu(II) and Zn(II). A Cu(II) complex exhibits:
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Geometry: Distorted square planar
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Stability constant (log β): 8.9 ± 0.2
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Catalytic activity: 92% conversion in Suzuki-Miyaura coupling
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